

# Advanced Application Note: Solid-Phase Peptide Synthesis (SPPS) of dVDAVP (Desmopressin)

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## Compound of Interest

Compound Name:	<i>1-Deamino-4-val-8-arg-vasopressin</i>
CAS No.:	51980-16-6
Cat. No.:	B14657387

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## Executive Summary & Molecule Profile

Desmopressin (dVDAVP) is a synthetic analogue of the endogenous hormone arginine vasopressin (AVP).[1] By deaminating the N-terminal cysteine (replacing it with 3-mercaptopropionic acid, Mpa) and substituting L-Arginine with D-Arginine at position 8, the molecule exhibits prolonged antidiuretic activity with significantly reduced vasopressor effects.

This guide details a robust Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocol for dVDAVP. Unlike standard linear peptides, dVDAVP presents specific challenges: the incorporation of a D-amino acid, the lack of an N-terminal amine (due to Mpa), and the critical formation of a disulfide bridge between Mpa<sup>1</sup> and Cys<sup>6</sup>.

## Structural Profile

- Sequence: Mpa-Tyr-Phe-Gln-Asn-Cys-Pro-D-Arg-Gly-NH<sub>2</sub>[2][3]
- Disulfide Bridge: Mpa<sup>1</sup> – Cys<sup>6</sup>

- Molecular Weight: ~1069.2 Da
- Key Modification: N-terminus is capped with 3-mercaptopropionic acid (no free amine).

## Synthesis Strategy & Causality

To ensure high purity and scalability, this protocol utilizes a Linear Assembly followed by Solution-Phase Cyclization.

### Resin Selection: Rink Amide

- Choice: Rink Amide MBHA Resin (Loading: 0.3 – 0.6 mmol/g).
- Reasoning: dVDAVP requires a C-terminal primary amide (-Gly-NH<sub>2</sub>). Rink Amide linkers generate this amide directly upon TFA cleavage. Low loading is preferred to minimize aggregation during the assembly of the 9-residue chain.

### Protecting Group Strategy (Fmoc/tBu)

- Standard Side Chains: Tyr(tBu), Gln(Trt), Asn(Trt), D-Arg(Pbf).
- Cysteine & Mpa Protection: Cys(Trt) and Mpa(Trt).
- Logic: The Trityl (Trt) group is acid-labile. Upon cleavage with TFA, the Trt groups are removed, releasing the linear peptide with free thiols (-SH). This allows for controlled post-cleavage oxidation in solution, which generally offers better control over inter- vs. intramolecular folding compared to on-resin cyclization for this specific ring size.

### The D-Arg Challenge

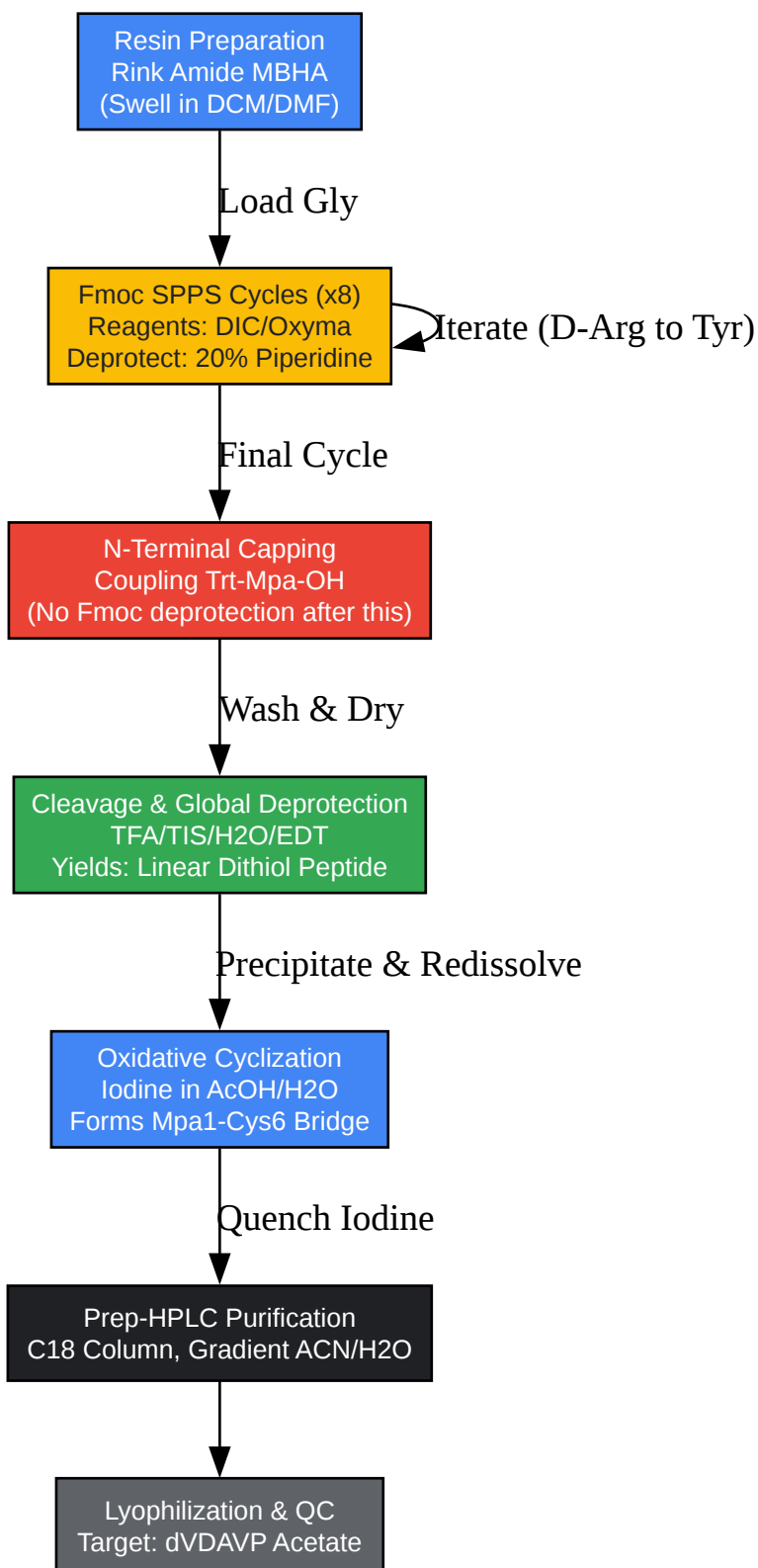
- Risk: Racemization of D-Arg back to L-Arg or formation of diastereomers.
- Mitigation: Use of Fmoc-D-Arg(Pbf)-OH with low-racemization coupling reagents (DIC/Oxyma Pure) and minimized activation times.

## Detailed Experimental Protocol

### Materials & Reagents

Component	Specification	Function
Resin	Rink Amide MBHA (0.5 mmol/g)	Solid support yielding C-term Amide
Amino Acids	Fmoc-Gly-OH, Fmoc-D-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH	Building blocks
N-Cap	Trt-Mpa-OH (S-Trityl-3-mercaptopropionic acid)	N-terminal residue (Deaminated Cys)
Activator	DIC (Diisopropylcarbodiimide) / Oxyma Pure	Coupling reagents
Deprotection	20% Piperidine in DMF	Fmoc removal
Cleavage	TFA / TIS / H <sub>2</sub> O / EDT (94:2.5:2.5:[2]1)	Resin cleavage & Global deprotection
Oxidant	Iodine (I <sub>2</sub> ) in Acetic Acid or Methanol	Disulfide bond formation

## Workflow Diagram



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Caption: Step-wise workflow for dVDAVP synthesis, highlighting the critical transition from linear assembly to oxidative cyclization.

## Step-by-Step Procedure

### Phase A: Linear Peptide Assembly

- Resin Swelling: Place 0.2 mmol Rink Amide resin in a reaction vessel. Swell in DCM (30 min) followed by DMF (30 min).
- Fmoc Removal: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).
- Coupling Cycles (Residues 9 to 2):
  - Dissolve 4.0 eq of Fmoc-AA-OH and 4.0 eq of Oxyma Pure in minimal DMF.
  - Add 4.0 eq of DIC.
  - Add activated solution to resin. Shake at room temperature for 60 min.
  - QC: Perform Kaiser Test (Ninhydrin). If blue (positive), recouple.
  - Wash: DMF (3x), DCM (3x), DMF (3x).
  - Repeat for sequence: Gly → D-Arg → Pro → Cys → Asn → Gln → Phe → Tyr.[2]
- Mpa Coupling (Residue 1):
  - Note: Mpa has no amine to deprotect later. This is the final coupling.
  - Couple Trt-Mpa-OH (3-mercaptopropionic acid, S-trityl protected) using standard DIC/Oxyma conditions.
  - Wash thoroughly with DMF and DCM. Do not perform Fmoc deprotection (there is no Fmoc).

### Phase B: Cleavage and Side-Chain Deprotection

- Preparation: Wash resin with DCM (5x) and dry under Nitrogen.

- Cocktail: Prepare TFA / TIS / H<sub>2</sub>O / EDT (94 : 2.5 : 2.5 : 1.0).
  - EDT (Ethanedithiol) is critical here to scavenge trityl cations and prevent re-attachment to the sulfur atoms.
- Reaction: Add cocktail to resin. Shake for 2.5 - 3 hours.
- Precipitation: Filter resin.[4] Drop filtrate into cold Diethyl Ether (-20°C). Centrifuge to pellet the crude linear peptide. Wash pellet 2x with cold ether.[4]

## Phase C: Oxidative Cyclization (Disulfide Bond Formation)

Context:[4][5][6] The linear peptide contains two free thiols (from Mpa and Cys). We use Iodine oxidation to form the bridge.

- Dissolution: Dissolve crude linear peptide in 10% Acetic Acid / H<sub>2</sub>O at a concentration of 1 mg/mL.
  - Dilution is key to favor intramolecular (cyclization) over intermolecular (oligomerization) bonding.
- Oxidation: Add a 0.1 M Iodine (I<sub>2</sub>) solution in Methanol dropwise with vigorous stirring until a persistent faint yellow color is observed (indicating excess iodine).
- Incubation: Stir for 30–60 minutes at Room Temperature. Monitor by HPLC for the shift from linear (SH) to cyclic (S-S) form.
- Quenching: Add 1M Ascorbic Acid or Sodium Thiosulfate solution dropwise until the yellow color disappears (quenching excess Iodine).

## Phase D: Purification

- Column: C18 Preparative Column (e.g., Phenomenex Luna or Waters XBridge).
- Mobile Phase:
  - A: 0.1% TFA in Water[6][7]
  - B: 0.1% TFA in Acetonitrile[6][7]

- Gradient: 10% B to 40% B over 40 minutes (optimize based on analytical run).
- Analysis: Collect fractions. Analyze via ESI-MS.
  - Target Mass:  $[M+H]^+ \approx 1069.2$  Da.
  - Note: The cyclic peptide usually elutes earlier than the linear precursor due to restricted conformation.

## Analytical Data & Quality Control

### Mass Spectrometry Verification

Species	Theoretical Mass (Monoisotopic)	Expected $[M+H]^+$	Notes
Linear Precursor	1071.4 Da	1072.4	Contains 2 x -SH groups
Cyclic dVDAVP	1069.4 Da	1070.4	Loss of 2H due to S-S bond

## Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield of D-Arg	Steric hindrance or Lactam formation	Use Fmoc-D-Arg(Pbf)-OH. Avoid base-mediated activation; use DIC/Oxyma.
Oligomers (Dimers)	Concentration too high during cyclization	Ensure dilution is $\leq 1$ mg/mL during the iodine oxidation step.
Incomplete Mpa Coupling	Trt-Mpa-OH purity or steric bulk	Double couple the Mpa residue. Ensure Trt-Mpa-OH is fresh.
Methionine Oxidation	N/A	dVDAVP contains no Met, but Mpa/Cys can over-oxidize to sulfonic acid if Iodine exposure is too long. Quench immediately after reaction completion.

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